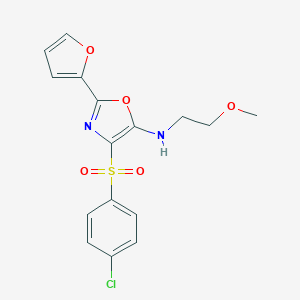

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine

Description

Historical Context and Discovery

The development of oxazole-based heterocyclic compounds has evolved significantly over the past several decades, with researchers increasingly recognizing their therapeutic potential. The specific compound 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine was first documented in chemical databases in 2007, as indicated by its PubChem creation date. This timeline corresponds with the broader expansion of combinatorial chemistry and high-throughput screening methodologies that drove the synthesis of diverse heterocyclic libraries during the early 2000s.

The synthesis of oxazole derivatives gained momentum following the recognition that oxazoles are prevalent in numerous natural products and biologically active compounds. Historical developments in oxazole chemistry can be traced back to fundamental synthetic methodologies, including the Robinson-Gabriel synthesis and the Cornforth rearrangement, which provided reliable routes to oxazole construction. The incorporation of sulfonyl groups into oxazole frameworks represents a more recent advancement, driven by the understanding that sulfonamide derivatives often exhibit enhanced biological activity due to their ability to form strong interactions with protein targets.

The specific structural design of this compound reflects modern medicinal chemistry principles, combining multiple pharmacophoric elements within a single molecular framework. The presence of the 4-chlorophenylsulfonyl group suggests influence from established sulfonamide drug design, while the furan-2-yl substituent at the 2-position of the oxazole ring represents an effort to incorporate additional heteroaromatic character that may enhance binding interactions with biological targets.

Significance in Oxazole-Based Heterocyclic Chemistry

Oxazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their unique physicochemical properties and diverse biological activities. The FDA has approved more than 20 drugs containing oxazole and isoxazole nuclei for various clinical conditions, including notable examples such as Tafamidis and Oxaprozin. These compounds often exhibit superior pharmacokinetic profiles compared to analogous structures lacking the oxazole moiety, attributed to the heterocycle's ability to modulate lipophilicity, metabolic stability, and protein binding characteristics.

The structural architecture of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine exemplifies several key design principles in contemporary heterocyclic chemistry. The oxazole ring serves as a central scaffold that positions multiple functional groups in defined spatial arrangements, potentially enabling selective interactions with biological targets. The compound's computed properties reveal a molecular weight of 382.8 g/mol, XLogP3-AA value of 3.6, and seven rotatable bonds, indicating drug-like characteristics within Lipinski's Rule of Five parameters.

The integration of multiple heteroaromatic systems within this compound reflects the modern approach to drug design, where researchers seek to maximize the density of pharmacophoric elements while maintaining favorable physicochemical properties. The furan ring contributes additional hydrogen bond accepting capability and aromatic character, while the chlorophenylsulfonyl group provides both steric bulk and electronic modulation through the electron-withdrawing effects of the chlorine substituent and sulfonyl functionality.

Recent developments in green synthetic approaches for oxazole derivatives have further enhanced the significance of this chemical class. Green synthesis methodologies, including microwave-assisted techniques, ultrasound-assisted synthesis, and deep eutectic solvents, have been successfully applied to oxazole synthesis, reducing environmental impact while improving reaction efficiency. These advances have made complex oxazole derivatives like the target compound more accessible for biological evaluation and potential therapeutic development.

Relationship to Other Oxazole Derivatives

The structural features of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine can be understood within the broader context of related oxazole derivatives that have been synthesized and evaluated for biological activity. Comparative analysis reveals several structurally related compounds that share key pharmacophoric elements, providing insights into structure-activity relationships and potential optimization strategies.

A closely related compound, N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, shares the core oxazole-furan framework but incorporates a fluorine substituent instead of chlorine and an allyl group rather than the 2-methoxyethyl moiety. This structural variation demonstrates the systematic modification approach commonly employed in medicinal chemistry to optimize biological activity and pharmacological properties. The fluorine substitution may enhance metabolic stability and alter binding interactions due to its unique electronic properties and smaller size compared to chlorine.

Other related derivatives include 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole and 5-((2-chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole, which incorporate additional thioether linkages at the 5-position of the oxazole ring. These modifications represent further structural elaboration aimed at enhancing binding affinity or selectivity for specific biological targets. The molecular weights of these compounds range from 466.4 to 490.4 g/mol, indicating a general trend toward increased molecular complexity in this derivative series.

The systematic variation in substituents across this compound family enables structure-activity relationship studies that can guide future synthetic efforts. For instance, the comparison between chlorine, bromine, and fluorine substitutions on the phenylsulfonyl group may reveal optimal electronic properties for target engagement. Similarly, the evaluation of different N-substituents (allyl versus 2-methoxyethyl) can provide insights into the steric and electronic requirements for biological activity.

Patent literature reveals additional context for the therapeutic potential of sulfonyl oxazole derivatives. A patent describing sulfonyl oxazolones for combating undesirable microorganisms demonstrates the antimicrobial potential of compounds bearing similar structural features. This application suggests that the target compound may possess antimicrobial properties worthy of investigation, particularly given the presence of the chlorophenylsulfonyl group that is commonly associated with antibacterial activity in sulfonamide drugs.

Current Research Status and Knowledge Gaps

The current research landscape surrounding 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine reveals significant knowledge gaps that present opportunities for future investigation. While extensive research has been conducted on oxazole derivatives in general, specific studies focusing on this particular compound are notably limited in the scientific literature. This scarcity of direct research represents both a challenge and an opportunity for researchers seeking to understand the compound's biological potential.

Recent comprehensive reviews of oxazole derivatives highlight their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. These studies demonstrate that oxazole derivatives can function through multiple mechanisms of action, including inhibition of STAT3, microtubule disruption, G-quadruplex stabilization, and DNA topoisomerase inhibition. However, the specific biological targets and mechanisms of action for the target compound remain unexplored, representing a critical knowledge gap in the field.

The compound's presence in chemical screening libraries suggests potential interest from pharmaceutical and biotechnology companies for drug discovery applications. However, the lack of published biological activity data indicates that systematic evaluation of its pharmacological properties has not yet been conducted. This absence of biological data represents a significant opportunity for researchers to contribute novel findings to the oxazole literature through comprehensive pharmacological profiling.

Computational studies and in silico predictions could provide valuable initial insights into the compound's potential biological activities. The availability of structural information, including computed descriptors such as hydrogen bond donor/acceptor counts and rotatable bond parameters, enables the application of various computational approaches for target prediction and property estimation. These methods could help prioritize biological assays and guide experimental design for future studies.

Green synthetic methodologies for oxazole derivatives have advanced considerably, with reports of one-pot synthesis methods, ultrasound-assisted reactions, and microwave-enhanced procedures. However, the application of these green chemistry approaches specifically to the synthesis of the target compound has not been documented. This represents an opportunity to develop more sustainable and efficient synthetic routes while potentially improving yields and reducing environmental impact.

The structure-activity relationship landscape for sulfonyl-substituted oxazole derivatives remains incompletely understood, particularly regarding the optimal substitution patterns for specific biological activities. Recent developments in oxazole-based anticancer agents demonstrate the importance of systematic SAR studies in optimizing therapeutic potential. The target compound's unique combination of structural features positions it as a valuable probe for expanding SAR understanding in this chemical space.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₁₅ClN₂O₅S | Indicates drug-like molecular complexity |

| Molecular Weight | 382.8 g/mol | Within optimal range for oral bioavailability |

| XLogP3-AA | 3.6 | Suggests favorable lipophilicity for membrane permeation |

| Hydrogen Bond Donors | 1 | Low count favors membrane permeability |

| Hydrogen Bond Acceptors | 7 | Moderate count enables protein binding interactions |

| Rotatable Bonds | 7 | Indicates conformational flexibility |

| Exact Mass | 382.0390205 Da | High-precision mass for analytical identification |

The regulatory landscape for oxazole-containing drugs provides encouraging precedent for the development of new derivatives. With over 20 FDA-approved drugs containing oxazole nuclei already in clinical use, the regulatory pathway for similar compounds is well-established. This precedent reduces regulatory risk and provides guidance for potential development strategies for the target compound should biological activity be demonstrated.

Future research directions should prioritize systematic biological evaluation across multiple therapeutic areas, given the diverse activities demonstrated by related oxazole derivatives. High-throughput screening approaches could efficiently identify initial biological activities, while focused mechanistic studies could elucidate specific targets and pathways. Additionally, synthetic optimization using green chemistry principles could improve access to the compound and related analogs for comprehensive SAR studies.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJOWLXJEBQQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Furan Ring: The furan ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Sulfonylation: The 4-chlorophenylsulfonyl group is introduced through a sulfonylation reaction, typically using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

N-Alkylation: The N-(2-methoxyethyl) group is introduced via an alkylation reaction using 2-methoxyethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amine or sulfide derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine or sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and oxazole groups could play a key role in binding to these targets, while the furan and aromatic rings might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key analogs share the 1,3-oxazole core but differ in substituents (Table 1).

Table 1: Structural Comparison of Oxazol-5-amine Derivatives

Key Observations :

- N-Substituents : The N-(2-methoxyethyl) group in the target compound introduces hydrophilicity, contrasting with the lipophilic 4-fluorophenyl (862794-91-0) or morpholine-containing (380319-71-1) analogs. This may improve aqueous solubility and pharmacokinetics .

- Heterocyclic Variations : The furan-2-yl group (target compound, 862794-91-0) vs. 2-chlorophenyl (380194-24-1) alters steric and electronic profiles, affecting π-π stacking or hydrogen-bonding interactions .

Physicochemical Properties

Predicted properties based on substituent effects:

- LogP : The target compound’s methoxyethyl chain likely reduces logP compared to 862794-91-0 (4-fluorophenyl), enhancing solubility.

- Polar Surface Area (PSA) : The sulfonyl group (high PSA) and methoxyethyl chain increase polarity, favoring membrane permeability in drug design.

Biological Activity

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is , with a molecular weight of approximately 428.9 g/mol. The compound features a furan ring, a sulfonamide group, and an oxazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds, suggesting that 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine may exhibit similar effects. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various substituted oxazoles reported that derivatives similar to our compound exhibited IC50 values ranging from 2.32 to 91.00 µg/mL against MCF-7 cells and 3.13 to 44.87 µg/mL against HepG2 cells . The most potent compounds in this study demonstrated enhanced apoptosis through increased Bax/Bcl-2 ratios and caspase activation, indicating a potential mechanism of action for inducing cancer cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Research indicates that related compounds exhibit moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 µg/mL |

| Compound B | Escherichia coli | 20 µg/mL |

| Compound C | Candida albicans | 12 µg/mL |

The biological activity of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine can be attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking natural substrates, while the furan and oxazole moieties may enhance binding affinity to target proteins.

Research Findings

- Cytotoxicity Studies : Compounds structurally related to the target showed significant cytotoxicity in vitro, suggesting potential for further development as anticancer agents.

- Antimicrobial Efficacy : Preliminary tests indicate moderate antibacterial and antifungal properties, warranting further investigation into their therapeutic applications.

- Toxicity Assessment : Safety profiles are essential; some derivatives have shown lower toxicity compared to initial lead compounds, indicating a promising direction for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.